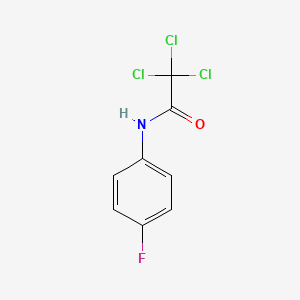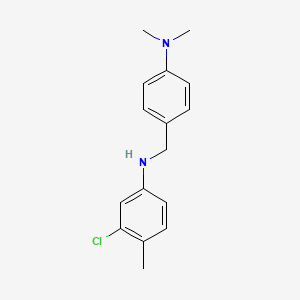
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine is a synthetic organic compound It is characterized by the presence of a chloro-substituted tolyl group and dimethylated toluenediamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the toluene ring.
Reduction: Conversion of the nitro group to an amine group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Methylation: Introduction of methyl groups to the amine nitrogen atoms.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to facilitate each step of the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could convert any nitro groups to amines.
Substitution: Halogen substitution reactions might occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, polymers, or other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Characterized by its unique chloro and dimethyl substitutions.
N-alpha-(3-Bromo-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a bromine atom instead of chlorine.
N-alpha-(3-Methyl-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloro group in this compound might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific applications where chlorine’s electronic effects are beneficial.
Eigenschaften
CAS-Nummer |
84474-04-4 |
|---|---|
Molekularformel |
C16H19ClN2 |
Molekulargewicht |
274.79 g/mol |
IUPAC-Name |
3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H19ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-10,18H,11H2,1-3H3 |
InChI-Schlüssel |
MNIONWVQQXZIRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)

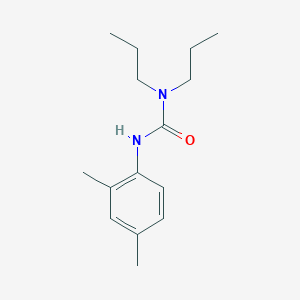
![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)

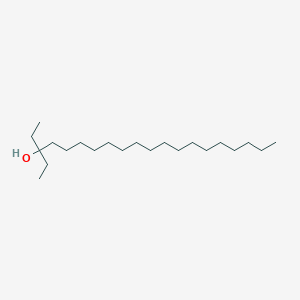

![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
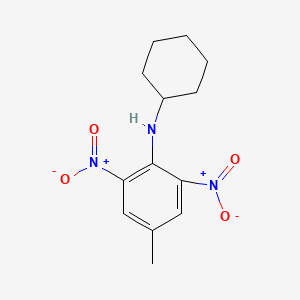
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)

